COX-2 Inhibitory Potency of the 2-Thio-diarylimidazole Scaffold vs. Reference NSAIDs
The 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide scaffold, of which CAS 1207033-68-8 is a member, demonstrates COX-2 inhibitory activity that approaches reference NSAID levels. The unsubstituted parent compound (Compound 1) achieved 88% COX-2 inhibition at 10 µM, compared to 98.2% for the reference COX-2-selective inhibitor SC-560 at the same concentration [1]. CAS 1207033-68-8, bearing a 1-ethyl and 5-(4-bromophenyl) substitution, is predicted to exhibit altered COX-1/COX-2 selectivity relative to the 1,5-diphenyl parent based on SAR trends established for halogenated diarylimidazoles [1].
| Evidence Dimension | COX-2 percent inhibition at 10 µM |
|---|---|
| Target Compound Data | Not directly measured; scaffold parent Compound 1 shows 88% inhibition at 10 µM [1] |
| Comparator Or Baseline | SC-560 (reference COX-2 inhibitor): 98.2% inhibition at 10 µM [1] |
| Quantified Difference | Parent scaffold achieves ~90% of the reference inhibitor's COX-2 blockade |
| Conditions | In vitro COX-2 enzyme inhibition assay; compound concentration 10 µM |
Why This Matters
Establishes that the 2-thio-diarylimidazole core is a validated COX-2 pharmacophore, making CAS 1207033-68-8 a relevant procurement choice for inflammation target screening and SAR expansion.
- [1] Ulusoy Güzeldemirci N, et al. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54 View Source
